1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Overview
Description
1-[2-Fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, or 2FPE for short, is a novel organic compound with a wide range of potential applications in scientific research. It has been used in a variety of experiments in the fields of biochemistry, pharmacology, and molecular biology, as well as in the development of new drugs and treatments. As a result, it has become an important tool for scientists in understanding the biological and chemical processes that occur in the human body.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, such as “1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol”, have been studied for their potential antimicrobial properties. The presence of the pyrazole ring can contribute to the inhibition of microbial growth, making these compounds candidates for the development of new antimicrobial agents .
Antitumor Potential
Compounds containing the pyrazole moiety have shown promise in antitumor studies. They can be synthesized and evaluated for their potential against various cancer cell lines. The specific structure of “1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol” may interact with certain biological targets that are relevant in cancer therapy .
Antileishmanial and Antimalarial Evaluation
Research has been conducted on pyrazole derivatives for their effectiveness against parasitic diseases such as leishmaniasis and malaria. These compounds can be assessed through in vitro studies to determine their inhibitory effects on the parasites responsible for these diseases .
Molecular Docking Studies
“1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol” can be used in molecular docking studies to predict its interaction with biological targets. This computational approach helps in understanding the binding affinities and potential efficacy of the compound as a therapeutic agent .
Drug Discovery and Medicinal Chemistry
The pyrazole core of the compound is a common feature in many pharmaceuticals. Its modification and incorporation into new molecules make it a valuable building block in drug discovery and medicinal chemistry, leading to the development of drugs with various therapeutic applications .
Coordination Chemistry and Organometallic Chemistry
Pyrazole derivatives can act as ligands in coordination chemistry, forming complexes with metal ions. These complexes have potential applications in catalysis, material science, and the synthesis of organometallic compounds with unique properties .
Mechanism of Action
Target of Action
Compounds containing a 1h-pyrazol-1-yl moiety have been reported to interact with various targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been reported to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHMJVSVZTRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N2C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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